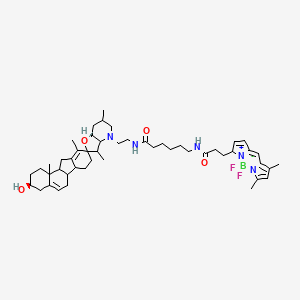

Bodipy Cyclopamine

Descripción

BenchChem offers high-quality Bodipy Cyclopamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bodipy Cyclopamine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

N-[2-[(3S,7'aR)-3-hydroxy-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-4'-yl]ethyl]-6-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H70BF2N5O4/c1-30-24-44-47(34(5)49(61-44)20-18-39-40-15-11-35-26-38(58)17-19-48(35,6)42(40)28-41(39)33(49)4)55(29-30)23-22-54-45(59)10-8-7-9-21-53-46(60)16-14-36-12-13-37-27-43-31(2)25-32(3)56(43)50(51,52)57(36)37/h11-13,25,27,30,34,38-40,42,44,47,58H,7-10,14-24,26,28-29H2,1-6H3,(H,53,60)(H,54,59)/t30?,34?,38-,39?,40?,42?,44+,47?,48?,49?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQPRECBXTRAUSE-QEXJUGOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCCCCC(=O)NCCN4CC(CC5C4C(C6(O5)CCC7C8CC=C9CC(CCC9(C8CC7=C6C)C)O)C)C)C)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCCCCC(=O)NCCN4CC(C[C@@H]5C4C(C6(O5)CCC7C8CC=C9C[C@H](CCC9(C8CC7=C6C)C)O)C)C)C)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H70BF2N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747204 | |

| Record name | [6-(3-{2-[(3,5-Dimethyl-1H-pyrrol-2-yl-kappaN)methylidene]-2H-pyrrol-5-yl-kappaN}propanamido)-N-{2-[(3beta,23R)-3-hydroxy-17,23-epoxyveratraman-28-yl]ethyl}hexanamidato](difluoro)boron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

841.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334658-24-1 | |

| Record name | [6-(3-{2-[(3,5-Dimethyl-1H-pyrrol-2-yl-kappaN)methylidene]-2H-pyrrol-5-yl-kappaN}propanamido)-N-{2-[(3beta,23R)-3-hydroxy-17,23-epoxyveratraman-28-yl]ethyl}hexanamidato](difluoro)boron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Bodipy Cyclopamine: A Technical Guide to Synthesis, Characterization, and Application in Hedgehog Signaling Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Bodipy Cyclopamine, a crucial fluorescent probe for investigating the Hedgehog (Hh) signaling pathway. This document details its synthesis, characterization, and application in various experimental protocols, offering a valuable resource for researchers in oncology, developmental biology, and drug discovery.

Introduction

Bodipy Cyclopamine is a fluorescent derivative of cyclopamine, a naturally occurring steroidal alkaloid known for its specific inhibition of the Hedgehog signaling pathway.[1] By attaching a boron-dipyrromethene (BODIPY) fluorophore, this molecule allows for direct visualization and quantification of its interaction with the Smoothened (Smo) receptor, a key transmembrane protein in the Hh cascade.[1] Its utility in fluorescence microscopy, flow cytometry, and binding assays has made it an indispensable tool for elucidating the mechanism of Hh pathway inhibition and for screening potential therapeutic agents.

Synthesis of Bodipy Cyclopamine

While the definitive, step-by-step synthesis protocol for Bodipy Cyclopamine is detailed in Chen et al. (2002), this guide outlines a plausible and commonly employed synthetic strategy based on established methods for creating fluorescent derivatives of complex natural products. The synthesis involves the conjugation of a reactive BODIPY dye to the cyclopamine backbone.

Proposed Synthetic Scheme:

The synthesis likely proceeds through the formation of an amide linkage between an amine-reactive BODIPY derivative and a suitable functional group on the cyclopamine molecule. A common strategy involves the modification of cyclopamine to introduce a primary amine, which can then react with a BODIPY-FL, NHS ester (N-hydroxysuccinimide ester).

Diagram of the Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of Bodipy Cyclopamine.

Characterization of Bodipy Cyclopamine

The characterization of Bodipy Cyclopamine involves confirming its chemical structure, assessing its photophysical properties, and determining its biological activity.

Spectroscopic and Photophysical Properties

| Property | Value | Reference |

| Excitation Maximum (λex) | ~505 nm | General BODIPY-FL properties |

| Emission Maximum (λem) | ~515 nm | General BODIPY-FL properties |

| Molar Extinction Coefficient (ε) | > 80,000 cm⁻¹M⁻¹ | General BODIPY-FL properties |

| Fluorescence Quantum Yield (ΦF) | High (often > 0.9) | General BODIPY-FL properties |

| Appearance | Green fluorescent solid | Inferred |

Note: These values are estimations based on the parent BODIPY-FL dye and may vary for the cyclopamine conjugate.

Biological Activity

The primary biological function of Bodipy Cyclopamine is its ability to bind to the Smoothened receptor and inhibit the Hedgehog signaling pathway.

| Parameter | Value | Reference |

| Target | Smoothened (Smo) receptor | [1] |

| IC₅₀ (Shh signaling inhibition) | 150 nM | [1] |

Experimental Protocols

Bodipy Cyclopamine is a versatile tool for a range of cell-based assays. Below are detailed protocols for its application in Smoothened binding studies.

Protocol for BODIPY-Cyclopamine Binding Assay in Live Cells (Flow Cytometry)

This protocol is adapted from established methods for analyzing the binding of Bodipy Cyclopamine to cells expressing the Smoothened receptor.

Materials:

-

COS-1 cells (or other suitable cell line)

-

Smoothened expression vector

-

Transfection reagent

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

Bodipy Cyclopamine

-

KAAD-cyclopamine (as a competitor)

-

Trypsin-EDTA

-

Phenol red-free DMEM with 0.5% bovine calf serum

-

Flow cytometer

Procedure:

-

Cell Transfection: Transfect COS-1 cells in 6-well plates with a Smoothened expression vector (1 µ g/well ) using a suitable transfection reagent.

-

Cell Culture: Culture the transfected cells for 48 hours.

-

Incubation with Probe: Incubate the cells in DMEM containing 10% FBS and 5 nM Bodipy-Cyclopamine for 4-6 hours at 37°C. For competition assays, include various concentrations of KAAD-cyclopamine.

-

Cell Harvesting: Trypsinize the cells, collect them by centrifugation, and resuspend the cell pellet in phenol red-free DMEM containing 0.5% bovine calf serum.

-

Flow Cytometry Analysis: Analyze the green fluorescence of the cell suspension using a flow cytometer.

Diagram of the Flow Cytometry Experimental Workflow

Caption: Workflow for the Bodipy Cyclopamine binding assay using flow cytometry.

Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway

Bodipy Cyclopamine, like its parent compound, directly binds to the heptahelical bundle of the Smoothened receptor.[1] In the canonical Hedgehog pathway, the binding of the Hh ligand to its receptor Patched (Ptch) alleviates the inhibition of Smo by Ptch. This allows Smo to transduce the signal downstream, ultimately leading to the activation of Gli transcription factors and the expression of target genes. Cyclopamine and its derivatives act as antagonists by binding to Smo and preventing this signal transduction.

Diagram of the Hedgehog Signaling Pathway and Bodipy Cyclopamine Inhibition

Caption: The Hedgehog signaling pathway and the inhibitory action of Bodipy Cyclopamine.

Conclusion

Bodipy Cyclopamine is a powerful and specific tool for studying the Hedgehog signaling pathway. Its fluorescent properties enable direct visualization and quantification of its interaction with the Smoothened receptor, providing valuable insights into the mechanism of Hh pathway inhibition. The protocols and data presented in this technical guide serve as a comprehensive resource for researchers employing this essential chemical probe in their investigations. Further characterization of its specific photophysical properties would be a valuable addition to the field.

References

The Mechanism of Bodipy-Cyclopamine in Hedgehog Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Bodipy-cyclopamine, a fluorescent derivative of the steroidal alkaloid cyclopamine, in the context of the Hedgehog (Hh) signaling pathway. This document details its molecular interactions, summarizes key quantitative data, provides detailed experimental protocols for its study, and visualizes the involved pathways and workflows.

Introduction to Hedgehog Signaling and the Role of Smoothened

The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. Its aberrant activation is implicated in the development and progression of various cancers. The G protein-coupled receptor (GPCR) Smoothened (SMO) is a key component of this pathway. In the absence of the Hedgehog ligand, the receptor Patched (PTCH) inhibits SMO. Upon Hedgehog binding to PTCH, this inhibition is relieved, leading to the activation of SMO and downstream signaling, culminating in the activation of GLI transcription factors and target gene expression. Consequently, SMO has emerged as a critical therapeutic target for cancers driven by aberrant Hh pathway activation.

Bodipy-Cyclopamine: A Fluorescent Probe for Smoothened

Bodipy-cyclopamine is a derivative of cyclopamine, a natural teratogen known to inhibit the Hedgehog signaling pathway. The conjugation of the Bodipy fluorophore to cyclopamine allows for direct visualization and quantification of its binding to its molecular target, Smoothened (SMO). This has made Bodipy-cyclopamine an invaluable tool for studying the pharmacology of SMO and for the discovery of new Hedgehog pathway inhibitors.

Mechanism of Action of Bodipy-Cyclopamine

Bodipy-cyclopamine exerts its inhibitory effect on the Hedgehog signaling pathway through direct binding to the Smoothened receptor.[1][2][3][4]

Key aspects of its mechanism include:

-

Direct Binding to Smoothened: Bodipy-cyclopamine directly interacts with the SMO protein.[1][2][3][4] This interaction is specific, as it is not observed with other related receptors like Frizzled.[1]

-

Binding Site within the Transmembrane Domain: The binding site for Bodipy-cyclopamine is located within the seven-transmembrane (7TM) helical bundle of SMO.[1][5] This is a distinct site from where the endogenous activator, cholesterol, is thought to bind to the extracellular cysteine-rich domain (CRD).

-

Evidence for Two Binding Sites: Recent studies utilizing advanced techniques such as NanoBRET have suggested the existence of two distinct binding sites for Bodipy-cyclopamine on the SMO transmembrane core.[6]

-

Inhibition of SMO Activity: By binding to the transmembrane domain, Bodipy-cyclopamine locks SMO in an inactive conformation. This prevents the downstream signaling cascade that leads to the activation of GLI transcription factors. The binding of Bodipy-cyclopamine is reduced when SMO is in an active conformation, further supporting its role as an inhibitor of the active state.[7]

-

Competition with other SMO Ligands: The binding of Bodipy-cyclopamine to SMO can be displaced by other known SMO inhibitors, such as KAAD-cyclopamine and SANT-1, as well as by the SMO agonist SAG.[8][9] This competitive interaction is fundamental to the design of binding assays for screening new SMO modulators.

Quantitative Data

The following table summarizes the key quantitative data related to the interaction of Bodipy-cyclopamine and other relevant ligands with the Smoothened receptor.

| Ligand | Parameter | Value | Cell Line/System | Reference |

| Bodipy-cyclopamine | IC50 | 150 nM | Shh-LIGHT2 reporter assay | [1][10] |

| Bodipy-cyclopamine | Kd | 3.5 ± 0.8 nM | HEK293 cells stably expressing WT Smo | [11] |

| KAAD-cyclopamine | IC50 | 20 nM | Shh-LIGHT2 reporter assay | [1] |

| KAAD-cyclopamine | Kd | 23 nM | Competition with Bodipy-cyclopamine in COS-1 cells | [1] |

| SAG | Apparent KD | 59 nM | Competition with Bodipy-cyclopamine in Cos-1 cells | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the mechanism of action of Bodipy-cyclopamine.

Fluorescence Microscopy for Visualization of Bodipy-Cyclopamine Binding

This protocol allows for the direct visualization of Bodipy-cyclopamine binding to cells expressing Smoothened.

Materials:

-

Cells expressing Smoothened (e.g., HEK293-SMO stable cell line)

-

Culture medium (e.g., DMEM with 10% FBS)

-

Bodipy-cyclopamine (stock solution in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Mounting medium with DAPI

-

Glass coverslips and microscope slides

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed Smoothened-expressing cells onto glass coverslips in a 24-well plate and culture overnight to allow for adherence.

-

Staining:

-

Prepare a working solution of Bodipy-cyclopamine at a final concentration of 5-25 nM in culture medium.

-

Remove the culture medium from the cells and wash once with PBS.

-

Add the Bodipy-cyclopamine working solution to the cells and incubate for 1-2 hours at 37°C, protected from light.

-

-

Washing:

-

Remove the staining solution and wash the cells three times with PBS to remove unbound probe.

-

-

Fixation:

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using mounting medium containing DAPI for nuclear counterstaining.

-

Image the cells using a fluorescence microscope with appropriate filter sets for Bodipy (Excitation/Emission ~493/503 nm) and DAPI.

-

Flow Cytometry for Quantitative Binding Analysis

This protocol enables the quantification of Bodipy-cyclopamine binding to a population of cells.

Materials:

-

Cells expressing Smoothened and control (non-expressing) cells

-

Culture medium

-

Bodipy-cyclopamine

-

Trypsin-EDTA

-

Flow cytometry buffer (e.g., PBS with 1% BSA)

-

Flow cytometer

Procedure:

-

Cell Preparation: Culture Smoothened-expressing and control cells to ~80% confluency.

-

Staining:

-

Harvest the cells using Trypsin-EDTA and wash with culture medium.

-

Resuspend the cells in culture medium at a concentration of 1x106 cells/mL.

-

Add Bodipy-cyclopamine to a final concentration of 5 nM and incubate for 1 hour at 37°C, protected from light. For competition assays, pre-incubate cells with unlabeled competitor for 30 minutes before adding Bodipy-cyclopamine.

-

-

Washing:

-

Wash the cells three times with ice-cold flow cytometry buffer by centrifugation (e.g., 300 x g for 5 minutes).

-

-

Analysis:

-

Resuspend the final cell pellet in flow cytometry buffer.

-

Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the green channel (e.g., FITC channel).

-

Gate on the live cell population and quantify the mean fluorescence intensity.

-

NanoBRET-Based Ligand Binding Assay

This advanced assay allows for real-time measurement of ligand binding in live cells with high sensitivity.[6]

Materials:

-

HEK293 cells co-transfected with N-terminally NanoLuc-tagged SMO (Nluc-SMO)

-

Opti-MEM or other suitable serum-free medium

-

Nano-Glo® Live Cell Reagent (Promega)

-

Bodipy-cyclopamine

-

White, opaque 96-well or 384-well assay plates

-

Luminometer with BRET filters (e.g., 460 nm and >515 nm)

Procedure:

-

Cell Seeding: Seed Nluc-SMO expressing HEK293 cells in white, opaque assay plates and culture overnight.

-

Assay Preparation:

-

Prepare a working solution of Nano-Glo® Live Cell Reagent in Opti-MEM according to the manufacturer's instructions.

-

Prepare serial dilutions of Bodipy-cyclopamine and any competitor compounds in Opti-MEM.

-

-

Assay Protocol:

-

Remove the culture medium from the cells.

-

Add the Nano-Glo® Live Cell Reagent to each well and incubate for at least 1 hour at 37°C.

-

Add Bodipy-cyclopamine (and competitors) to the wells.

-

-

Measurement:

-

Measure the luminescence at 460 nm (donor) and >515 nm (acceptor) using a BRET-enabled luminometer.

-

Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

-

For saturation binding, plot the BRET ratio against the concentration of Bodipy-cyclopamine. For competition binding, plot the BRET ratio against the concentration of the unlabeled competitor.

-

Visualizations

The following diagrams illustrate the Hedgehog signaling pathway, the mechanism of Bodipy-cyclopamine action, and a typical experimental workflow.

Caption: The Hedgehog Signaling Pathway in 'OFF' and 'ON' states.

Caption: Mechanism of SMO inhibition by Bodipy-cyclopamine.

Caption: Workflow for a Bodipy-cyclopamine flow cytometry binding assay.

References

- 1. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened. | Semantic Scholar [semanticscholar.org]

- 4. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Smoothened stimulation by membrane sterols drives Hedgehog pathway activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A NanoBRET-Based Binding Assay for Smoothened Allows Real-time Analysis of Ligand Binding and Distinction of Two Binding Sites for BODIPY-cyclopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The structural basis of Smoothened activation in Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pnas.org [pnas.org]

- 10. Hedgehog signal transduction by Smoothened: Pharmacologic evidence for a 2-step activation process - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

The Fluorescent Heart of Hedgehog Inhibition: A Technical Guide to Bodipy-Cyclopamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fluorescent properties and quantum yield of Bodipy-Cyclopamine, a critical tool for investigating the Hedgehog (Hh) signaling pathway. By covalently linking the potent Smoothened (Smo) antagonist, cyclopamine, with the highly fluorescent Bodipy FL dye, researchers have a powerful probe to visualize and quantify the interactions central to Hh pathway inhibition. This document outlines the key fluorescent characteristics, detailed experimental protocols for its characterization, and a visual representation of its mechanism of action within the Hh signaling cascade.

Core Fluorescent Properties

Bodipy-Cyclopamine's fluorescence emanates from its Bodipy FL core. While the precise photophysical parameters of the conjugated molecule may be subtly influenced by the cyclopamine moiety and the local microenvironment, the foundational characteristics are dictated by the parent dye. Bodipy FL is renowned for its sharp emission peaks, high molar extinction coefficient, and excellent quantum yield, making it an exceptionally bright and photostable fluorophore.

Below is a summary of the quantitative fluorescent properties of the parent fluorophore, Bodipy FL, which serves as a reliable proxy for Bodipy-Cyclopamine.

| Property | Value | Notes |

| Maximum Excitation Wavelength (λex) | ~503 nm | In the green region of the visible spectrum. |

| Maximum Emission Wavelength (λem) | ~512 nm | Emits a bright green fluorescence. |

| Molar Extinction Coefficient (ε) | > 80,000 cm⁻¹M⁻¹ | Indicates a high probability of light absorption.[1] |

| Fluorescence Quantum Yield (Φf) | Approaching 1.0 | In many organic solvents, signifying high emission efficiency.[2] |

| Fluorescence Lifetime (τ) | ~5-7 ns | The average time the molecule remains in its excited state.[1] |

Note: These values are for the parent Bodipy FL dye and may be subject to minor shifts upon conjugation with cyclopamine and variations in solvent polarity.

Mechanism of Action: Visualizing Hedgehog Pathway Inhibition

Bodipy-Cyclopamine provides a fluorescent readout for the direct inhibition of the Smoothened (Smo) receptor, a key transducer in the Hedgehog signaling pathway.[3] The binding of Bodipy-Cyclopamine to Smo can be visualized and quantified using techniques such as fluorescence microscopy and flow cytometry.[3]

Experimental Protocols

Synthesis of Bodipy-Cyclopamine (Conceptual)

The synthesis of Bodipy-Cyclopamine involves the formation of a stable covalent bond between an amine-reactive derivative of Bodipy FL and the secondary amine of cyclopamine. A common approach utilizes an N-hydroxysuccinimidyl (NHS) ester of Bodipy FL, which reacts efficiently with amines under mild basic conditions.

-

Dissolution: Dissolve cyclopamine in a suitable anhydrous aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the cyclopamine solution to deprotonate the secondary amine, increasing its nucleophilicity.

-

Conjugation: Add a molar equivalent of Bodipy FL NHS ester, dissolved in a minimal amount of anhydrous DMF, to the cyclopamine solution.

-

Reaction: Allow the reaction to proceed at room temperature for several hours to overnight in the dark to prevent photobleaching of the fluorophore.

-

Purification: Purify the resulting Bodipy-Cyclopamine conjugate from unreacted starting materials and byproducts using column chromatography on silica gel. The progress of the purification can be monitored by thin-layer chromatography (TLC), visualizing the fluorescent product under UV light.

-

Characterization: Confirm the identity and purity of the final product using techniques such as mass spectrometry and NMR spectroscopy.

Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. The relative method, which involves comparing the fluorescence intensity of the sample to a well-characterized standard with a known quantum yield, is the most common approach.

-

Standard Selection: Choose a fluorescent standard with a known quantum yield and with absorption and emission spectra that overlap with Bodipy-Cyclopamine. Fluorescein in 0.1 M NaOH (Φf = 0.92) is a suitable standard.

-

Solution Preparation:

-

Prepare a series of five dilutions of both the Bodipy-Cyclopamine sample and the fluorescein standard in the same solvent (e.g., ethanol).

-

The concentrations should be adjusted to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to avoid inner filter effects.

-

-

Absorbance Measurement:

-

Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength (e.g., 490 nm).

-

-

Fluorescence Measurement:

-

Using a spectrofluorometer, record the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements.

-

Ensure that the excitation and emission slits are kept constant for all measurements.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the Bodipy-Cyclopamine sample and the fluorescein standard.

-

The plots should yield straight lines passing through the origin.

-

-

Quantum Yield Calculation: The quantum yield of the Bodipy-Cyclopamine sample (Φf_sample) is calculated using the following equation:

Φf_sample = Φf_std * (m_sample / m_std) * (n_sample² / n_std²)

Where:

-

Φf_std is the quantum yield of the standard.

-

m_sample and m_std are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

-

n_sample and n_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).

-

References

Bodipy Cyclopamine: A Technical Guide to its Solubility, Stability, and Chemical Properties for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Bodipy Cyclopamine, a fluorescent derivative of the steroidal alkaloid cyclopamine. Aimed at researchers, scientists, and drug development professionals, this document details the compound's chemical properties, solubility, stability, and its application in studying the Hedgehog signaling pathway.

Core Chemical Properties

Bodipy Cyclopamine is a valuable tool for cell biology and cancer research, enabling the visualization and tracking of cyclopamine's interaction with the Smoothened (SMO) receptor. Its fluorescent properties are conferred by the Bodipy FL (boron-dipyrromethene) fluorophore.

| Property | Value | Source |

| Molecular Formula | C49H70BF2N5O4 | [1][2][3][4][5] |

| Molecular Weight | 841.92 g/mol | [1][2][3][4][5] |

| Appearance | Solid | [6] |

| Excitation Maximum (Approximation) | ~502-505 nm | [7][8][9][10] |

| Emission Maximum (Approximation) | ~511-513 nm | [7][8][9][10] |

| IC50 (Shh signaling inhibition) | 150 nM | [11] |

Note on Excitation/Emission Maxima: The precise spectral properties of the Bodipy-Cyclopamine conjugate may vary slightly from the parent Bodipy FL dye due to the conjugation. It is recommended to determine the optimal excitation and emission wavelengths experimentally in the specific solvent system being used.

Solubility Profile

The solubility of Bodipy Cyclopamine is a critical factor for its use in in vitro and in vivo experimental settings. While quantitative data for the conjugate is limited, information on the parent compounds, cyclopamine and other Bodipy derivatives, provides strong guidance.

| Solvent | Bodipy Cyclopamine | Cyclopamine | Other Bodipy Conjugates | Recommendations |

| Chloroform | Soluble | - | - | Suitable for initial solubilization. |

| DMSO | Likely Soluble | Soluble | Soluble (e.g., ~1 mg/mL for BODIPY 480/508-cholesterol) | Recommended for creating high-concentration stock solutions. |

| Ethanol | Likely Soluble | ~10 mg/mL | Soluble (e.g., ~0.5 mg/mL for BODIPY 480/508-cholesterol) | A good solvent for stock solutions, can be diluted into aqueous buffers. |

| Dimethylformamide (DMF) | Likely Soluble | ~2 mg/mL | Soluble (e.g., ~1 mg/mL for BODIPY 480/508-cholesterol) | An alternative to DMSO for stock solutions. |

| Aqueous Buffers (e.g., PBS) | Sparingly Soluble | Sparingly Soluble | Sparingly Soluble | For aqueous assays, it is recommended to first dissolve in a minimal amount of an organic solvent like DMSO or ethanol and then dilute with the aqueous buffer. Aqueous solutions should be prepared fresh and not stored for more than a day. |

Stability and Storage

Proper storage and handling are essential to maintain the integrity and functionality of Bodipy Cyclopamine. The compound is known to be sensitive to moisture and temperature.

| Condition | Recommendation | Rationale |

| Long-Term Storage | -20°C, desiccated, and protected from light. | Prevents degradation of both the cyclopamine and the Bodipy fluorophore. |

| Short-Term Storage (Solutions) | Stock solutions in organic solvents (DMSO, Ethanol) can be stored at -20°C for up to a month, protected from light and moisture. Avoid repeated freeze-thaw cycles. | Minimizes degradation in solution. |

| Aqueous Solutions | Prepare fresh for each experiment. Do not store for more than one day. | The compound has limited stability in aqueous environments. |

| Light Exposure | Minimize exposure to light. | Bodipy dyes are susceptible to photobleaching. |

| pH | Bodipy dyes are generally stable across a range of pH values, but extreme pH should be avoided. | The stability of the cyclopamine moiety at different pH values should also be considered. |

Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway

Bodipy Cyclopamine, like its parent compound, is a potent inhibitor of the Hedgehog (Hh) signaling pathway.[11] This pathway is crucial during embryonic development and its aberrant activation is implicated in several types of cancer.[11] Bodipy Cyclopamine exerts its inhibitory effect by directly binding to the Smoothened (SMO) receptor, a key component of the Hh pathway.[11]

In the absence of the Hedgehog ligand, the Patched (PTCH) receptor inhibits SMO activity. Upon binding of Hedgehog to PTCH, this inhibition is relieved, allowing SMO to transduce the signal downstream, ultimately leading to the activation of GLI transcription factors and the expression of target genes. Bodipy Cyclopamine binds to SMO, preventing its activation even in the presence of the Hedgehog ligand, thus blocking the signaling cascade.

Caption: Hedgehog signaling pathway and the inhibitory action of Bodipy Cyclopamine.

Experimental Protocols

Fluorescence Microscopy of Bodipy Cyclopamine in Cells

This protocol outlines a general procedure for staining cells with Bodipy Cyclopamine to visualize its subcellular localization.

Caption: A typical workflow for cellular imaging with Bodipy Cyclopamine.

Detailed Steps:

-

Cell Preparation:

-

Culture cells of interest on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency (typically 50-70%).

-

-

Preparation of Staining Solution:

-

Prepare a fresh working solution of Bodipy Cyclopamine by diluting a high-concentration stock (e.g., in DMSO) into a suitable buffer (e.g., PBS or serum-free media). A final concentration of 25 nM is a good starting point, but this may need to be optimized for different cell types and experimental conditions.[12]

-

-

Cell Staining:

-

Remove the culture medium from the cells and gently wash once with PBS.

-

Add the Bodipy Cyclopamine working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

-

-

Washing:

-

Aspirate the staining solution and wash the cells two to three times with PBS to remove any unbound probe and reduce background fluorescence.

-

-

Fixation (Optional):

-

For fixed-cell imaging, after washing, you can fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.

-

Wash the cells again with PBS after fixation.

-

-

Mounting:

-

Mount the coverslips onto glass slides using an appropriate mounting medium. An anti-fade mounting medium is recommended to preserve the fluorescence signal.

-

-

Imaging:

-

Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for the Bodipy FL fluorophore (excitation ~505 nm, emission ~515 nm).

-

Competitive Binding Assay

This assay can be used to determine the binding affinity of unlabeled compounds to the SMO receptor by measuring their ability to displace Bodipy Cyclopamine.

Principle: Cells overexpressing the SMO receptor are incubated with a fixed concentration of Bodipy Cyclopamine and varying concentrations of a test compound. The fluorescence intensity, which corresponds to the amount of Bodipy Cyclopamine bound to SMO, is measured. A decrease in fluorescence intensity with increasing concentrations of the test compound indicates competitive binding.

Detailed Steps:

-

Cell Preparation:

-

Use a cell line that overexpresses the SMO receptor. Plate the cells in a multi-well plate suitable for fluorescence reading (e.g., a black-walled, clear-bottom 96-well plate).

-

-

Preparation of Reagents:

-

Bodipy Cyclopamine Solution: Prepare a working solution of Bodipy Cyclopamine at a concentration close to its Kd for SMO (if known) or at a concentration that gives a robust fluorescence signal.

-

Test Compound Dilutions: Prepare a serial dilution of the unlabeled test compound in the assay buffer.

-

-

Assay Procedure:

-

Wash the cells with the assay buffer.

-

Add the different concentrations of the unlabeled test compound to the wells.

-

Immediately add the Bodipy Cyclopamine working solution to all wells (except for background controls).

-

Incubate the plate for a sufficient time to reach binding equilibrium (this may need to be determined empirically, e.g., 1-2 hours), protected from light.

-

-

Data Acquisition:

-

Measure the fluorescence intensity in each well using a plate reader with the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Subtract the background fluorescence (from cells without Bodipy Cyclopamine).

-

Plot the fluorescence intensity against the concentration of the unlabeled test compound.

-

Fit the data to a suitable binding model (e.g., a one-site competitive binding model) to determine the IC50 of the test compound. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

-

Safety and Handling

Bodipy Cyclopamine should be handled by trained personnel in a laboratory setting. As with any chemical, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[1][13][14]

This technical guide provides a comprehensive starting point for researchers utilizing Bodipy Cyclopamine. For specific applications, further optimization of protocols may be necessary.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Spectrum [BODIPY FL] | AAT Bioquest [aatbio.com]

- 8. FluoroFinder [app.fluorofinder.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. echemi.com [echemi.com]

- 14. canbipharm.com [canbipharm.com]

A Technical Guide to the Discovery and Development of Cyclopamine as a Hedgehog Pathway Inhibitor

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of cyclopamine, a pioneering inhibitor of the Hedgehog (Hh) signaling pathway. It details the journey from its initial identification as a teratogen to its pivotal role as a chemical probe that validated the Hh pathway as a druggable target in oncology. This guide includes quantitative efficacy data, detailed experimental protocols, and visualizations of the core signaling pathway and experimental workflows.

Introduction: From Teratogen to Therapeutic Tool

The Hedgehog (Hh) signaling pathway is a critical regulator of cellular differentiation and proliferation during embryonic development.[1][2][3] In adult tissues, the pathway is largely quiescent but can be reactivated for tissue maintenance and repair.[4] However, aberrant activation of Hh signaling is a key driver in the formation and progression of various human cancers, including medulloblastoma and basal cell carcinoma.[5][6]

The story of cyclopamine begins not in a cancer lab, but on the mountain ranges of the western United States. In the 1950s, sheep herds grazing on the wild corn lily, Veratrum californicum, experienced a high incidence of offspring born with severe craniofacial malformations, most notably a single central eye, a condition known as cyclopia.[3][7][8] Decades of research by the U.S. Department of Agriculture led to the isolation of the steroidal alkaloid responsible for these teratogenic effects: cyclopamine.[3][8] It was later discovered that cyclopamine exerts its effects by potently and specifically inhibiting the Hh signaling pathway, thereby providing researchers with the first small-molecule tool to probe and block this critical oncogenic cascade.[8][9][10]

Mechanism of Action: Direct Inhibition of Smoothened

The canonical Hh signaling pathway is mediated by two key transmembrane proteins: Patched (PTCH) and Smoothened (SMO).

-

Pathway "OFF" State: In the absence of an Hh ligand (e.g., Sonic Hedgehog, Shh), the PTCH receptor actively inhibits SMO, a G protein-coupled receptor (GPCR)-like protein.[11][12] This suppression prevents SMO from signaling downstream, leading to the proteolytic cleavage of the GLI family of transcription factors into their repressor forms (Gli-R). These repressors translocate to the nucleus and prevent the transcription of Hh target genes.[12]

-

Pathway "ON" State: When an Hh ligand binds to PTCH, the inhibition on SMO is relieved.[11] Activated SMO then initiates a signaling cascade that prevents the cleavage of GLI proteins. Full-length, activator forms of GLI (Gli-A) accumulate, translocate to the nucleus, and drive the expression of target genes that promote cell growth and survival, such as GLI1 and PTCH1 itself (in a negative feedback loop).[4][12]

Cyclopamine functions as a direct antagonist of the Hh pathway. It binds specifically to the heptahelical bundle of the SMO protein, effectively locking it in an inactive conformation.[5][13][14] This action mimics the inhibitory effect of PTCH, thereby shutting down the signaling cascade even in the presence of Hh ligands or in cancers with mutations in PTCH.[5][15]

Quantitative Efficacy Data

Cyclopamine's potency has been quantified across various assays and cell lines. Its inhibitory concentration is typically in the nanomolar to low micromolar range.

| Parameter | Value | Assay / Cell Line | Reference |

| IC₅₀ | 46 nM | Hh Cell Assay | [4] |

| IC₅₀ | ~150 nM | Shh Signaling Inhibition (BODIPY-cyclopamine) | [5] |

| IC₅₀ | 20-100 nM | Response of neural plate explants to Shh-N | [9] |

| IC₅₀ | ~3 µM | Growth inhibition in digestive tract tumor cells | [4] |

| IC₅₀ | ~2.0 µM | Dysmorphogenic concentration in mouse whole-embryo culture | [15][16] |

| K_D (apparent) | 59 nM | For SAG/Smo complex (antagonized by cyclopamine) | [17] |

Table 1: In Vitro Potency of Cyclopamine

In vivo studies have demonstrated the anti-tumor activity of cyclopamine, although its use has been hampered by poor solubility and pharmacokinetics.[14]

| Animal Model | Administration & Dose | Key Outcome | Reference |

| Medulloblastoma Mouse Model | - | Induces tumor remission | [1][4] |

| Pancreatic Adenocarcinoma Xenograft | 1.2 mg treatment | Blocked tumor formation | [4] |

| Xenograft Tumors | - | Complete tumor regression by day 12 | [4] |

| Pregnant C57BL/6J Mice | 160 mg/kg/day infusion | Achieved ~2µM serum concentration, inducing facial defects | [16][18] |

Table 2: Summary of In Vivo Efficacy Studies

Detailed Experimental Protocols

The following protocols represent generalized methodologies for the extraction of cyclopamine and the assessment of its biological activity.

Protocol: Extraction and Isolation of Cyclopamine from V. californicum

This protocol is based on solvent extraction methods proven effective for isolating biologically active cyclopamine.[19][20] The ethanol soak method is noted for its superior recovery of active compounds.[19][20]

-

Preparation: Air-dry the roots and rhizomes of V. californicum and grind them into a fine powder.

-

Extraction:

-

Place the ground plant material (e.g., 10 g) into a suitable flask.

-

Add ethanol (e.g., 200 mL) to completely submerge the material.

-

Allow the mixture to soak at room temperature for an extended period (e.g., 24-48 hours) with occasional agitation.

-

-

Filtration: Filter the mixture through cheesecloth and then a finer filter paper (e.g., Whatman No. 1) to remove solid plant material.

-

Concentration: Evaporate the ethanol from the filtrate using a rotary evaporator under reduced pressure to yield a crude alkaloid extract.

-

Purification (HPLC):

-

Redissolve the crude extract in a suitable solvent mixture (e.g., methanol/water).

-

Purify the extract using High-Performance Liquid Chromatography (HPLC) with a C18 column.

-

Use a gradient elution system (e.g., water and acetonitrile) to separate the components.

-

Collect fractions corresponding to the retention time of a cyclopamine standard.

-

-

Verification: Confirm the identity and purity of the isolated cyclopamine using mass spectrometry and NMR spectroscopy.[2]

Protocol: In Vitro Hh Pathway Inhibition Assay (Luciferase Reporter)

This assay quantitatively measures the activity of the Hh pathway by monitoring the expression of a GLI-responsive luciferase reporter gene.

-

Cell Culture: Plate Shh-LIGHT2 cells (which contain a GLI-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control) in a 96-well plate and allow them to adhere overnight.[19]

-

Compound Treatment:

-

Prepare serial dilutions of cyclopamine in the appropriate cell culture medium. Include a vehicle control (e.g., DMSO < 0.1%).

-

Add a pathway agonist (e.g., recombinant Shh protein or a small molecule agonist like SAG) to all wells except the negative control to activate the pathway.

-

Add the cyclopamine dilutions to the appropriate wells.

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

Lysis and Luminescence Reading:

-

Lyse the cells using a dual-luciferase reporter assay system buffer (e.g., Dual-Glo® Luciferase Assay System).[20]

-

Measure the firefly luciferase activity (representing Hh pathway activation).

-

Measure the Renilla luciferase activity (for normalization of cell number and transfection efficiency).

-

-

Data Analysis:

-

Calculate the ratio of firefly to Renilla luminescence for each well.

-

Normalize the results to the vehicle-treated control (agonist only).

-

Plot the normalized activity against the logarithm of cyclopamine concentration and fit a dose-response curve to determine the IC₅₀ value.

-

Protocol: Gene Expression Analysis by qPCR

This protocol measures changes in the mRNA levels of Hh target genes, such as Gli1 and Ptch1, following treatment with cyclopamine.[21][22]

-

Cell Treatment: Seed medulloblastoma cells (or another relevant cell line) in 6-well plates. Treat with varying concentrations of cyclopamine or vehicle control for 24-48 hours.

-

RNA Extraction:

-

Lyse the cells directly in the plate using a lysis buffer (e.g., TRIzol).

-

Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Quantify the RNA concentration and assess purity (e.g., using a NanoDrop spectrophotometer).

-

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.[21]

-

Quantitative PCR (qPCR):

-

Prepare the qPCR reaction mix containing a qPCR master mix (e.g., SYBR Green), forward and reverse primers for target genes (Gli1, Ptch1) and a housekeeping gene (GAPDH), and the cDNA template.

-

Run the reaction on a real-time PCR instrument using a standard thermal cycling protocol.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the vehicle control.

-

Visualizing the Experimental Workflow

The process of evaluating a potential Hh pathway inhibitor like cyclopamine follows a logical progression from in vitro characterization to in vivo validation.

Challenges and the Development of Derivatives

Despite its groundbreaking role, cyclopamine itself has several liabilities that limit its clinical utility, including poor aqueous solubility, acid lability, and suboptimal pharmacokinetic properties.[14][23] These challenges spurred the development of semi-synthetic and synthetic analogues with improved potency and drug-like characteristics.[6][7][24] This effort ultimately led to the creation of FDA-approved SMO inhibitors like vismodegib (GDC-0449) and sonidegib (LDE-225), which validated the therapeutic strategy pioneered by the study of cyclopamine.[7][25]

Conclusion

The discovery of cyclopamine represents a landmark in chemical biology and oncology drug development. Its journey from a sheep teratogen to a specific inhibitor of the Hedgehog pathway provided the essential tool needed to dissect this complex signaling network. Cyclopamine's ability to block Hh signaling and induce tumor regression in preclinical models provided the crucial proof-of-concept that SMO was a viable therapeutic target.[5] While not a clinical drug itself, the knowledge gained from cyclopamine directly paved the way for a new class of targeted cancer therapies that continue to benefit patients today.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Isolation, purification, and full NMR assignments of cyclopamine from Veratrum californicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclopamine: from cyclops lambs to cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]

- 6. One Hundred Faces of Cyclopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. [PDF] The teratogenic Veratrum alkaloid cyclopamine inhibits sonic hedgehog signal transduction. | Semantic Scholar [semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]

- 12. researchgate.net [researchgate.net]

- 13. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. academic.oup.com [academic.oup.com]

- 16. Dose- and route-dependent teratogenicity, toxicity, and pharmacokinetic profiles of the hedgehog signaling antagonist cyclopamine in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. Dose- and Route-Dependent Teratogenicity, Toxicity, and Pharmacokinetic Profiles of the Hedgehog Signaling Antagonist Cyclopamine in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cyclopamine Bioactivity by Extraction Method from Veratrum californicum - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cyclopamine bioactivity by extraction method from Veratrum californicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. chm.bris.ac.uk [chm.bris.ac.uk]

- 24. Synthesis and anticancer activity studies of cyclopamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Design of Hedgehog pathway inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

Bodipy-Cyclopamine as a Fluorescent Probe for the Smoothened Receptor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bodipy-Cyclopamine as a fluorescent probe for the Smoothened (Smo) receptor, a critical component of the Hedgehog (Hh) signaling pathway. This document details the underlying biology, quantitative data, experimental protocols, and key visualizations to facilitate research and development in this area.

Introduction to the Hedgehog Signaling Pathway and the Role of Smoothened

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis in adults. Dysregulation of this pathway is implicated in various developmental disorders and cancers. The seven-transmembrane protein Smoothened (Smo) is the central signal transducer of the Hh pathway.

In the absence of the Hh ligand, the receptor Patched (Ptch) inhibits Smo activity. Upon binding of Hh to Ptch, this inhibition is relieved, allowing Smo to become active and initiate a downstream signaling cascade that culminates in the activation of Gli transcription factors and the expression of Hh target genes. Due to its pivotal role, Smo has emerged as a significant therapeutic target.

Bodipy-Cyclopamine: A Fluorescent Probe for Smoothened

Bodipy-Cyclopamine is a fluorescently labeled derivative of cyclopamine, a naturally occurring steroidal alkaloid known to be a potent inhibitor of the Smo receptor. The conjugation of the Bodipy (boron-dipyrromethene) fluorophore to cyclopamine allows for the direct visualization and quantification of Smo in cellular and biochemical assays. Bodipy dyes are well-suited for this purpose due to their high fluorescence quantum yields, sharp emission peaks, and relative insensitivity to environmental polarity.

Quantitative Data

The following tables summarize key quantitative parameters for Bodipy-Cyclopamine and related molecules used in studying the Smoothened receptor.

Table 1: Inhibitory and Binding Constants

| Compound | Parameter | Value | Cell Line/System | Reference |

| Bodipy-Cyclopamine | IC₅₀ (Hh pathway inhibition) | 150 nM | Shh-LIGHT2 cells | [1][2] |

| KAAD-Cyclopamine | Kᴅ (apparent dissociation constant) | 23 nM | Smo-expressing COS-1 cells | [1] |

| KAAD-Cyclopamine | IC₅₀ (pathway inhibition) | 3 nM | C3H10T1/2 cells (purmorphamine-induced) | [] |

| SAG (Smoothened Agonist) | EC₅₀ (pathway activation) | 3 nM | Shh-LIGHT2 cells | [4][5][6][7] |

| SAG (Smoothened Agonist) | Kᴅ (apparent dissociation constant) | 59 nM | Smo-expressing Cos-1 cells | [4][8] |

| SANT-1 | IC₅₀ (Shh-induced Smo accumulation) | ~5 nM | NIH 3T3 cells | [2] |

| IPI-926 | EC₅₀ (BODIPY-cyclopamine binding inhibition) | 1 nM | C3H10T1/2 cells | |

| Cyclopamine | EC₅₀ (BODIPY-cyclopamine binding inhibition) | 114 nM | C3H10T1/2 cells |

Table 2: Fluorescent Properties of Bodipy Dyes

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference |

| Bodipy FL | ~500 | ~510-530 | Often approaching 1.0 | [9][10][11] |

| Bodipy 493/503 | 493 | 503 | High | [8] |

| Bodipy R6G | ~528 | ~547 | High | [10] |

| Bodipy TMR | ~543 | ~569 | High | [10] |

| Bodipy TR | ~592 | ~618 | High | [10] |

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within the Hedgehog pathway and the experimental approaches to study them is crucial for a comprehensive understanding.

Hedgehog Signaling Pathway: OFF State

Caption: Hedgehog signaling pathway in the "OFF" state.

Hedgehog Signaling Pathway: ON State

Caption: Hedgehog signaling pathway in the "ON" state.

Experimental Workflow for Studying Smoothened with Bodipy-Cyclopamine

Caption: General experimental workflow for Smoothened analysis.

Experimental Protocols

Detailed methodologies are essential for reproducible research. The following sections provide step-by-step protocols for key experiments involving Bodipy-Cyclopamine.

Proposed Synthesis of Bodipy-Cyclopamine

Materials:

-

Cyclopamine

-

Bodipy FL NHS Ester (or other amine-reactive Bodipy derivative)

-

Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA) or diisopropylethylamine (DIPEA)

-

Inert gas (Argon or Nitrogen)

-

Reaction vessel

-

Stirring apparatus

-

Thin-layer chromatography (TLC) supplies

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane, methanol)

Procedure:

-

Dissolve cyclopamine in a minimal amount of anhydrous DMF or DMSO in a reaction vessel under an inert atmosphere.

-

Add 1.1 to 1.5 molar equivalents of a non-nucleophilic base, such as TEA or DIPEA, to the reaction mixture.

-

In a separate container, dissolve 1.0 molar equivalent of Bodipy FL NHS Ester in anhydrous DMF or DMSO.

-

Slowly add the Bodipy-NHS ester solution to the cyclopamine solution with constant stirring.

-

Allow the reaction to proceed at room temperature for 4-24 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction with a small amount of water.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to isolate the Bodipy-Cyclopamine conjugate.

-

Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.

Live Cell Imaging of Smoothened with Bodipy-Cyclopamine

This protocol is adapted for imaging Bodipy-Cyclopamine binding to Smoothened in live cells using confocal microscopy.

Materials:

-

Cells expressing Smoothened (e.g., NIH 3T3 or HEK293 cells transiently or stably expressing a Smo construct)

-

Cell culture medium appropriate for the cell line

-

Phosphate-buffered saline (PBS)

-

Bodipy-Cyclopamine stock solution (e.g., 1 mM in DMSO)

-

Live-cell imaging solution (e.g., phenol red-free medium)

-

Glass-bottom dishes or chamber slides suitable for microscopy

-

Confocal microscope with appropriate laser lines and filters for Bodipy fluorescence (e.g., excitation ~488 nm, emission ~500-550 nm)

Procedure:

-

Seed the Smo-expressing cells onto glass-bottom dishes or chamber slides and culture until they reach 70-80% confluency.

-

Prepare the Bodipy-Cyclopamine working solution by diluting the stock solution in pre-warmed, serum-free cell culture medium to the desired final concentration (typically in the range of 5-100 nM).

-

Remove the culture medium from the cells and wash once with pre-warmed PBS.

-

Add the Bodipy-Cyclopamine working solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator. Protect the cells from light during incubation.

-

For competition experiments, pre-incubate the cells with an unlabeled competitor (e.g., a 100-fold excess of unlabeled cyclopamine) for 30 minutes before adding the Bodipy-Cyclopamine solution.

-

After incubation, aspirate the staining solution and wash the cells two to three times with pre-warmed PBS or live-cell imaging solution to remove unbound probe.[12]

-

Add fresh, pre-warmed live-cell imaging solution to the cells.

-

Image the cells immediately using a confocal microscope. Acquire images using appropriate settings for the Bodipy fluorophore.

NanoBRET-Based Ligand Binding Assay

The NanoBRET (Bioluminescence Resonance Energy Transfer) assay is a sensitive method for studying ligand-receptor binding in live cells.[13][14] This protocol outlines a general procedure for a competitive binding assay using a NanoLuc-tagged Smoothened (Nluc-Smo) and Bodipy-Cyclopamine.

Materials:

-

HEK293 cells

-

Opti-MEM I Reduced Serum Medium

-

Nluc-Smo expression vector

-

Transfection reagent (e.g., Lipofectamine 2000)

-

White, 96-well assay plates

-

Bodipy-Cyclopamine

-

Unlabeled competitor ligands (e.g., unlabeled cyclopamine, SANT-1)

-

Nano-Glo® Live Cell Reagent (or equivalent Nluc substrate)

-

BRET-capable plate reader

Procedure:

-

Cell Transfection:

-

Seed HEK293 cells in a 6-well plate and grow to ~80-90% confluency.

-

Transfect the cells with the Nluc-Smo expression vector according to the manufacturer's protocol for the transfection reagent.

-

24 hours post-transfection, detach the cells and resuspend them in Opti-MEM.

-

-

Assay Setup:

-

Plate the transfected cells into a white, 96-well assay plate at an appropriate density.

-

Prepare serial dilutions of the unlabeled competitor ligand in Opti-MEM.

-

Add the competitor dilutions to the appropriate wells. Include wells with no competitor for determining maximum binding.

-

Prepare the Bodipy-Cyclopamine solution in Opti-MEM at a constant concentration (e.g., at its Kᴅ value).

-

Add the Bodipy-Cyclopamine solution to all wells (except for background controls).

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

-

BRET Measurement:

-

Prepare the Nano-Glo® Live Cell Reagent according to the manufacturer's instructions.

-

Add the substrate to each well.

-

Immediately read the plate on a BRET-capable plate reader, measuring both the donor (Nluc, ~460 nm) and acceptor (Bodipy, ~510-530 nm) emission simultaneously.

-

-

Data Analysis:

-

Calculate the raw BRET ratio for each well by dividing the acceptor emission by the donor emission.

-

Correct the BRET ratios by subtracting the background BRET ratio from wells containing only Nluc-Smo and substrate.

-

Plot the corrected BRET ratio as a function of the log of the competitor concentration.

-

Fit the data to a one-site or two-site competition binding model using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ of the competitor.

-

Conclusion

Bodipy-Cyclopamine is a powerful and versatile tool for investigating the Smoothened receptor and the Hedgehog signaling pathway. Its favorable fluorescent properties enable a range of applications from high-resolution cellular imaging to high-throughput screening assays. This technical guide provides a foundational resource for researchers to design, execute, and interpret experiments using this valuable fluorescent probe, ultimately contributing to a deeper understanding of Hh signaling in health and disease and facilitating the development of novel therapeutics targeting this pathway.

References

- 1. interchim.fr [interchim.fr]

- 2. mdpi.com [mdpi.com]

- 4. BODIPY-Doped Nanohoops In and Out of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. Synthesis and anticancer activity studies of cyclopamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. abpbio.com [abpbio.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BODIPY Conjugates as Functional Compounds for Medical Diagnostics and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Baran Synthesis of Cyclopamine [organic-chemistry.org]

- 12. Click Conjugation of Boron Dipyrromethene (BODIPY) Fluorophores to EGFR-Targeting Linear and Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Asymmetric Synthesis of Cyclopamine, a Hedgehog (Hh) Signaling Pathway Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Basis of BODIPY-Cyclopamine Binding to Smoothened: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural and molecular interactions governing the binding of the fluorescent probe BODIPY-cyclopamine to the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway. Understanding this interaction is paramount for the development of novel therapeutics targeting cancers and developmental disorders associated with aberrant Hh signaling.

The Hedgehog Signaling Pathway and the Role of Smoothened

The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis.[1][2] Its inappropriate activation is implicated in various cancers, including basal cell carcinoma and medulloblastoma.[1][3][4] The G protein-coupled receptor (GPCR)-like protein, Smoothened (SMO), is the central transducer of the Hh signal.[4]

In the absence of the Hedgehog ligand, the receptor Patched (PTCH) inhibits SMO activity.[4][5] Upon Hh binding to PTCH, this inhibition is relieved, leading to the activation of SMO. Activated SMO then initiates a downstream signaling cascade that results in the activation of the GLI family of transcription factors, which in turn regulate the expression of Hh target genes.[4][5]

BODIPY-Cyclopamine as a Tool for Studying Smoothened

Cyclopamine is a naturally occurring steroidal alkaloid that acts as an antagonist of the Hh pathway by directly binding to SMO.[6][7] The conjugation of the BODIPY fluorophore to cyclopamine has created a powerful tool for visualizing and quantifying this interaction. BODIPY-cyclopamine retains the inhibitory activity of its parent compound and allows for direct measurement of binding to SMO through fluorescence-based assays.[6][7]

Quantitative Binding Data

The binding affinity of BODIPY-cyclopamine and related ligands to SMO has been characterized using various assays. The following table summarizes key quantitative data from the literature.

| Compound | Assay Type | Cell Line/System | Parameter | Value | Reference |

| BODIPY-cyclopamine | Fluorescence-based Signaling Assay | Shh-LIGHT2 | IC50 | 150 nM | [6][7] |

| KAAD-cyclopamine | Signaling Inhibition Assay | Shh-LIGHT2 | IC50 | 20 nM | [7][8] |

| KAAD-cyclopamine | Competitive Binding (vs. BODIPY-cyclopamine) | COS-1 cells expressing SMO | KD | 23 nM | [7][8] |

| SAG | Competitive Binding (vs. BODIPY-cyclopamine) | Cos-1 cells expressing SMO | KD | 59 nM | [9] |

| SANT-1 | Signaling Inhibition Assay | Shh-LIGHT2 | IC50 | ~20 nM | [9] |

| SANT-1 | Competitive Binding (vs. BODIPY-cyclopamine) | Cos-1 cells expressing SMO | KD | ~20 nM | [9] |

IC50: Half-maximal inhibitory concentration. KD: Dissociation constant.

The Structural Basis of BODIPY-Cyclopamine Binding

Structural studies, primarily X-ray crystallography, have revealed that SMO possesses two distinct binding sites for cyclopamine and cholesterol, one in the extracellular cysteine-rich domain (CRD) and another within the seven-transmembrane (7TM) domain.[1]

When cyclopamine binds to the 7TM domain, it stabilizes an inactive conformation of SMO, thereby blocking downstream signaling.[1] Conversely, the binding of cholesterol to the CRD is thought to activate SMO.[1] Intriguingly, cyclopamine can also bind to the CRD, and this interaction can allosterically induce an active-like conformation of the 7TM domain.[1] This dual-binding characteristic explains some of the complex pharmacological effects of cyclopamine.[1] BODIPY-cyclopamine is expected to exhibit a similar dual-binding mode.

Experimental Protocols

The elucidation of the structural basis of BODIPY-cyclopamine binding to SMO has been made possible through a combination of biochemical, biophysical, and structural biology techniques.

Generalized Workflow for Structural Determination

The determination of the high-resolution structure of the SMO-ligand complex is a multi-step process that requires significant expertise and resources.

BODIPY-Cyclopamine Fluorescence Binding Assay

This protocol provides a general framework for a fluorescence-based binding assay using BODIPY-cyclopamine with whole cells expressing SMO.

Materials:

-

Cells expressing SMO (e.g., transfected HEK293 or COS-1 cells)

-

BODIPY-cyclopamine (stock solution in DMSO)

-

Unlabeled competitor ligands (e.g., KAAD-cyclopamine)

-

Assay buffer (e.g., phenol red-free DMEM with 0.5% bovine calf serum)

-

96-well black, clear-bottom plates

-

Plate reader with fluorescence detection capabilities (e.g., excitation/emission ~485/515 nm) or flow cytometer.

Procedure:

-

Cell Plating: Seed SMO-expressing cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

-

Preparation of Ligand Solutions: Prepare serial dilutions of the unlabeled competitor ligand in assay buffer. Prepare a working solution of BODIPY-cyclopamine in assay buffer (e.g., 5 nM final concentration).[3]

-

Competition Binding:

-

Remove the culture medium from the cells.

-

Add the serially diluted unlabeled competitor to the wells.

-

Immediately add the BODIPY-cyclopamine working solution to all wells (except for background wells).

-

For total binding, add only the BODIPY-cyclopamine working solution.

-

For non-specific binding, add a high concentration of an unlabeled competitor (e.g., 1000-fold excess of KAAD-cyclopamine) along with the BODIPY-cyclopamine.

-

-

Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light.[3]

-

Washing (Optional but Recommended): Gently wash the cells with ice-cold PBS to remove unbound ligand.

-

Fluorescence Measurement: Measure the fluorescence intensity in each well using a plate reader or analyze the cells by flow cytometry.

-

Data Analysis: Subtract the non-specific binding from all other readings to obtain specific binding. Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC50, which can then be used to calculate the Ki of the competitor.

X-ray Crystallography of SMO-Ligand Complex

This is a highly specialized technique requiring dedicated equipment and expertise.

Generalized Steps:

-

Protein Expression and Purification: High-level expression of a stable SMO construct (often with stabilizing mutations or fused to a soluble protein) is required. The protein is then purified to homogeneity.

-

Complex Formation: The purified SMO is incubated with a molar excess of the ligand (e.g., cyclopamine) to ensure saturation of the binding site.

-

Crystallization: The protein-ligand complex is subjected to extensive crystallization screening using techniques like vapor diffusion or lipidic cubic phase (LCP).[2]

-

Data Collection: Crystals are cryo-cooled and exposed to a high-intensity X-ray beam, typically at a synchrotron source.[10] Diffraction data is collected.[2][10]

-

Structure Determination: The diffraction data is processed, and the electron density map is calculated. The structure of the SMO-ligand complex is then built into the electron density map and refined to high resolution.[10]

Conclusion

The study of the structural basis of BODIPY-cyclopamine binding to Smoothened has provided invaluable insights into the mechanism of Hedgehog signal transduction and its inhibition. The dual-binding mode of cyclopamine highlights the complex allosteric regulation of SMO. The experimental approaches outlined in this guide form the foundation for the ongoing discovery and characterization of novel SMO modulators with therapeutic potential. Continued research in this area will further refine our understanding of SMO function and aid in the development of next-generation drugs for Hh-pathway-related diseases.

References

- 1. The structural basis of Smoothened activation in Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural basis for Smoothened receptor modulation and chemoresistance to anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A NanoBRET-Based Binding Assay for Smoothened Allows Real-time Analysis of Ligand Binding and Distinction of Two Binding Sites for BODIPY-cyclopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclopamine modulates smoothened receptor activity in a binding position dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Structure of the human smoothened receptor 7TM bound to an antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of Hedgehog Pathway Inhibition: A Technical Guide to the Early Studies of Cyclopamine and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the seminal research on cyclopamine, the first identified inhibitor of the Hedgehog (Hh) signaling pathway. We will explore its discovery, mechanism of action, and the initial efforts to develop more potent and pharmacologically suitable derivatives. This document provides a comprehensive review of the early literature, focusing on quantitative data, detailed experimental methodologies, and the logical frameworks of the foundational studies that paved the way for targeted cancer therapies.

Introduction: From Cyclopic Lambs to a Potent Molecular Probe

In the 1950s, a mysterious outbreak of cyclopia in lambs in the western United States sparked a multi-decade scientific investigation. The cause was eventually traced to the grazing of pregnant ewes on the wild corn lily, Veratrum californicum. The teratogenic agent was identified as a steroidal alkaloid named cyclopamine. For thirty years, the precise mechanism of cyclopamine's action remained an enigma. The breakthrough came when research in developmental biology converged with this agricultural mystery, revealing that cyclopamine is a specific inhibitor of the Hedgehog (Hh) signaling pathway, a crucial regulator of embryonic development. This discovery not only explained the dramatic birth defects but also provided researchers with the first small-molecule tool to dissect the intricate workings of the Hh pathway and opened up a new frontier in cancer research, as aberrant Hh signaling is implicated in various malignancies.

Mechanism of Action: Direct Inhibition of Smoothened

The Hedgehog signaling pathway is a critical signaling cascade in embryonic development and tissue homeostasis. The binding of a Hedgehog ligand (such as Sonic hedgehog, Shh) to its receptor Patched (PTCH) alleviates the inhibition that PTCH exerts on Smoothened (SMO), a G protein-coupled receptor-like protein. This allows SMO to transduce the signal downstream, ultimately leading to the activation of the Gli family of transcription factors and the expression of Hh target genes.

Early studies definitively established that cyclopamine exerts its inhibitory effect by directly binding to SMO. This interaction locks SMO in an inactive conformation, preventing the downstream signaling cascade even in the presence of Hh ligands. This direct antagonism of SMO is the molecular basis for both the teratogenic and anticancer activities of cyclopamine.

Early Cyclopamine Derivatives and Structure-Activity Relationship (SAR)

While cyclopamine was a groundbreaking discovery, it possessed several drawbacks that limited its therapeutic potential, including poor solubility and moderate potency. This prompted early efforts to synthesize and evaluate cyclopamine derivatives with improved pharmacological properties.

One of the most significant early derivatives was 3-keto-cyclopamine , also known as KAAD-cyclopamine . This derivative, created by the oxidation of the 3-hydroxyl group of cyclopamine to a ketone, exhibited significantly increased potency in inhibiting the Hedgehog pathway. Other early modifications focused on various positions of the cyclopamine scaffold to probe the structure-activity relationship (SAR).

| Compound | Chemical Modification | Relative Potency (Compared to Cyclopamine) | Reference |

| Cyclopamine | - | 1x | [1][2] |

| Jervine | 11-keto group | Less potent than cyclopamine | [3] |

| 3-keto-cyclopamine (KAAD-cyclopamine) | Oxidation of 3-OH to a ketone | 10-20x more potent | [3] |

| BODIPY-cyclopamine | Fluorescent tag attached | Retains inhibitory activity (IC50 ≈ 150 nM) | [1] |

| PA-cyclopamine | Photoaffinity label attached | Comparable inhibitory activity (IC50 ≈ 150 nM) | [2] |

Experimental Protocols

This section provides an overview of the key experimental methodologies cited in early cyclopamine research.

Extraction and Isolation of Cyclopamine from Veratrum californicum

The isolation of cyclopamine from its natural source was a critical first step in its characterization and study.

Protocol:

-

Plant Material: Dried and ground root and rhizome of Veratrum californicum.

-

Extraction:

-

Soxhlet Reflux: The plant material was subjected to continuous extraction with a solvent such as benzene or ethanol under acidic, neutral, or alkaline conditions.

-

Solvent Soak: The plant material was soaked in a solvent like ethanol for an extended period.

-

Microwave-Assisted Extraction (MAE): A more rapid method utilizing microwave energy to heat the solvent and plant material.

-

-

Crude Product Preparation:

-

The crude extract was dissolved in ethanol.

-

The pH was adjusted to >10 with the addition of ammonium hydroxide (NH4OH).

-

The alkaline solution was passed through a supported liquid extraction (SLE) column.

-

Alkaloids were eluted with chloroform.

-

The chloroform fractions were combined and evaporated to dryness.

-

-

Purification:

-

The crude alkaloid mixture was purified using High-Performance Liquid Chromatography (HPLC), often on a semi-preparative C18 column.

-

A gradient of acetonitrile in water with 0.1% trifluoroacetic acid was typically used as the mobile phase.

-

Fractions containing cyclopamine were collected and dried.

-

Synthesis of 3-keto-cyclopamine (KAAD-cyclopamine)

While detailed early protocols are sparse in review literature, the synthesis of 3-keto-cyclopamine involves a standard oxidation reaction.

Reaction Scheme:

The 3-hydroxyl group of cyclopamine is oxidized to a ketone using a suitable oxidizing agent. Common reagents for this type of transformation include pyridinium chlorochromate (PCC), Jones reagent (chromium trioxide in sulfuric acid and acetone), or Swern oxidation conditions.

General Procedure:

-

Cyclopamine is dissolved in an appropriate anhydrous solvent (e.g., dichloromethane for PCC or Swern oxidation).

-

The oxidizing agent is added, often at a controlled temperature (e.g., 0°C to room temperature).

-